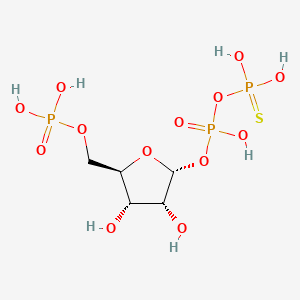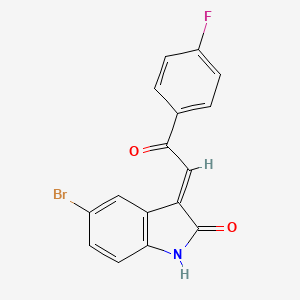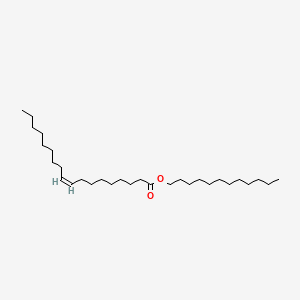
Oléate de lauryle
Vue d'ensemble
Description
Lauryl oleate, also known as dodecyl oleate, is an ester formed from lauryl alcohol and oleic acid. It is commonly used in the cosmetic industry as an emollient and skin conditioning agent due to its excellent moisturizing properties. Lauryl oleate is a natural alternative to mineral oil and is fully biodegradable, making it an eco-friendly ingredient in various formulations .
Applications De Recherche Scientifique
Lauryl oleate has a wide range of applications in scientific research and industry:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the formulation of biocompatible materials and as a carrier for active ingredients in drug delivery systems.
Medicine: Utilized in topical formulations for its skin conditioning properties.
Industry: Incorporated into personal care products, lubricants, and biodegradable plastics.
Mécanisme D'action
Target of Action
Lauryl oleate, also known as dodecyl oleate, is primarily used in cosmetic formulations . Its primary targets are the skin cells, where it acts as an emollient . Emollients are substances that soften and smooth the skin. They work by forming an oily layer on the top of the skin that traps water in the skin .
Mode of Action
Lauryl oleate interacts with the skin by penetrating into the intercellular regions of the stratum corneum, the outermost layer of the skin . It increases the fluidity and solubilizes lipid components, as well as binds to keratin filaments, causing a disruption within corneocytes . This interaction results in the skin becoming more supple and smooth .
Biochemical Pathways
Lauryl oleate’s action involves the disruption of the lipid bilayer of the stratum corneum . This disruption increases the permeability of the skin, allowing for better penetration of other substances, such as drugs or active ingredients in skincare products . .
Pharmacokinetics
As a topical agent, it is primarily absorbed through the skin where it exerts its effects locally . Its impact on bioavailability is more relevant in the context of its role as a penetration enhancer, where it can increase the bioavailability of other compounds applied to the skin .
Result of Action
The molecular and cellular effects of lauryl oleate’s action primarily involve changes to the skin cells. It increases the fluidity of the lipid bilayer in the stratum corneum, disrupts the structure of corneocytes, and enhances the permeability of the skin . These changes result in the skin becoming softer and smoother, and can enhance the penetration of other substances applied to the skin .
Action Environment
Environmental factors can influence the action, efficacy, and stability of lauryl oleate. For instance, the presence of other compounds in a formulation can affect its ability to act as a penetration enhancer . Additionally, factors such as pH, temperature, and the presence of moisture can potentially influence its stability and efficacy . .
Orientations Futures
Lauryl oleate has potential for future applications in the cosmetics industry. For instance, Evonik has highlighted Tegosoft LO MB (INCI: Lauryl Oleate), an emollient to replace mineral oil, as a natural and sustainable ingredient offering comparable sensory benefits . The ingredient responds to consumer demand for eco-friendly products while maintaining the performance of skincare formulations .
Analyse Biochimique
Biochemical Properties
Lauryl oleate plays a significant role in biochemical reactions, particularly in lipid metabolism. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is oleate hydratase, which catalyzes the addition of water to the carbon-carbon double bond of oleic acid to produce ®-10-hydroxystearic acid . This interaction is crucial for the hydration process and involves the enzyme’s flavin adenine dinucleotide (FAD) cofactor, which optimizes the active site structure . Lauryl oleate also interacts with other hydratases and dehydratases, contributing to a wide range of biochemical reactions.
Molecular Mechanism
The molecular mechanism of lauryl oleate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Lauryl oleate binds to specific enzymes, such as oleate hydratase, and modulates their activity. This binding interaction is facilitated by the enzyme’s FAD cofactor, which helps optimize the active site structure . Additionally, lauryl oleate can inhibit or activate other enzymes involved in lipid metabolism, leading to changes in gene expression and cellular function.
Metabolic Pathways
Lauryl oleate is involved in several metabolic pathways, including lipid metabolism and fatty acid oxidation. It interacts with enzymes such as oleate hydratase and other hydratases and dehydratases, which play a role in the hydration and dehydration of fatty acids . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular function and energy homeostasis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lauryl oleate is typically synthesized through an esterification reaction between lauryl alcohol and oleic acid. This reaction can be catalyzed by acids such as sulfuric acid or by enzymes like lipases. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods: In industrial settings, lauryl oleate is produced using enzymatic catalysis, which is considered a green chemistry approach. This method involves the use of immobilized lipases to catalyze the esterification reaction under mild conditions, reducing energy consumption and waste production. The process is efficient and yields high-purity lauryl oleate .
Analyse Des Réactions Chimiques
Types of Reactions: Lauryl oleate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis of lauryl oleate in the presence of water and an acid or base catalyst results in the formation of lauryl alcohol and oleic acid. Transesterification involves the exchange of the ester group with another alcohol, producing a different ester and alcohol .
Common Reagents and Conditions:
Hydrolysis: Water, acid or base catalyst, heat.
Transesterification: Alcohol (e.g., methanol), acid or base catalyst, heat.
Major Products Formed:
Hydrolysis: Lauryl alcohol and oleic acid.
Transesterification: New ester and alcohol depending on the reactants used.
Comparaison Avec Des Composés Similaires
Lauryl laurate: An ester of lauryl alcohol and lauric acid, used as an emollient and thickening agent.
Cetyl oleate: An ester of cetyl alcohol and oleic acid, known for its excellent skin conditioning properties.
Isopropyl myristate: An ester of isopropyl alcohol and myristic acid, commonly used as a skin penetration enhancer.
Uniqueness of Lauryl Oleate: Lauryl oleate stands out due to its balanced hydrophilic-lipophilic properties, making it suitable for a wide range of formulations. Its biodegradability and production from renewable sources also make it an environmentally friendly alternative to synthetic emollients .
Propriétés
IUPAC Name |
dodecyl octadec-9-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H58O2/c1-3-5-7-9-11-13-15-16-17-18-19-20-22-24-26-28-30(31)32-29-27-25-23-21-14-12-10-8-6-4-2/h16-17H,3-15,18-29H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPCWUWUWIWSGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H58O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36078-10-1 | |
| Record name | 9-Octadecenoic acid (9Z)-, dodecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




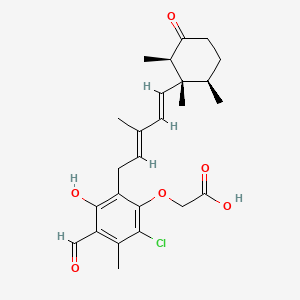
![methyl 5-[(3aR,4R,5R,6aR)-4-[(E)-4-ethenyl-4-hydroxyoct-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2-yl]-5-iodopentanoate](/img/structure/B1237484.png)
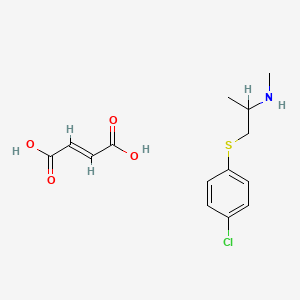
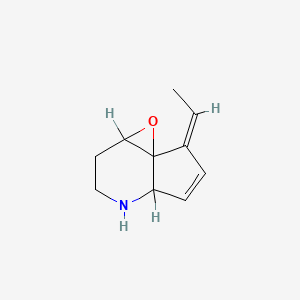
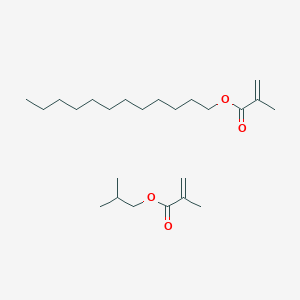
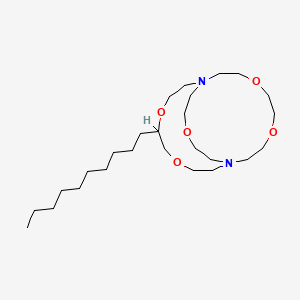
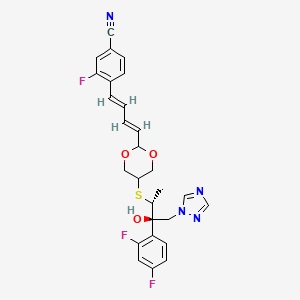
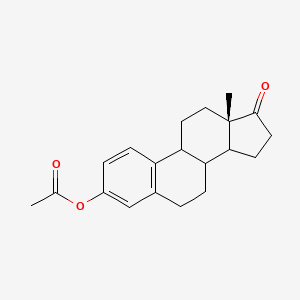
![5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbutyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one](/img/structure/B1237493.png)

